

Off-target effects of CRT0066101 at high concentrations

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Compound of Interest

Compound Name: CRT0066101 dihydrochloride

Cat. No.: B10779528

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Technical Support Center: CRT0066101

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-Protein Kinase D (PKD) inhibitor, CRT0066101. The focus is on understanding and mitigating potential off-target effects, particularly at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of CRT0066101?

A1: CRT0066101 is a potent, orally bioavailable, small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. It is a pan-PKD inhibitor, meaning it targets all three isoforms: PKD1, PKD2, and PKD3.^{[1][2][3]}

Q2: What are the typical on-target effects of CRT0066101?

A2: By inhibiting PKD, CRT0066101 has been shown to suppress the proliferation and migration of cancer cells, induce apoptosis (programmed cell death), and cause cell cycle arrest, typically at the G2/M phase.^{[2][4][5]} It can also modulate downstream signaling pathways regulated by PKD, such as the NF-κB, MAPK/ERK, and AKT pathways, leading to anti-inflammatory and anti-tumor effects.^{[2][6][7]}

Q3: What are the known off-target effects of CRT0066101, especially at high concentrations?

A3: While CRT0066101 is highly selective for PKD isoforms at low nanomolar concentrations, at higher concentrations (e.g., 1 μ M), it can inhibit other protein kinases.[6] Notably, it has been identified as a potent inhibitor of PIM2 kinase.[1][8] Kinome profiling has also suggested potential inhibition of other kinases such as CDK5 and DYRK2 at micromolar concentrations.[6]

Q4: I am observing unexpected cellular phenotypes. How can I determine if these are due to off-target effects of CRT0066101?

A4: Unexpected phenotypes at high concentrations of CRT0066101 could indeed be due to off-target activities. To investigate this, you can:

- Perform a dose-response analysis: Compare the concentration at which you observe the phenotype with the known IC50 values for PKD and potential off-target kinases.
- Use a structurally different PKD inhibitor: If a different class of PKD inhibitor recapitulates the on-target effects but not the unexpected phenotype, it suggests an off-target effect of CRT0066101.
- Conduct rescue experiments: Overexpression of a drug-resistant mutant of the intended target (PKD) should reverse on-target effects but not off-target ones.[9]
- Perform kinome-wide profiling: This will provide a broad overview of the kinases inhibited by CRT0066101 at your experimental concentration.[9][10]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
High levels of cytotoxicity at effective concentrations.	Off-target kinase inhibition.	1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. [9] 2. Test inhibitors with different chemical scaffolds that target PKD to see if cytotoxicity persists. If it does, it may be an on-target effect. [9]
Inconsistent or unexpected experimental results.	Activation of compensatory signaling pathways.	1. Use Western blotting or phosphoproteomics to probe for the activation of known compensatory pathways. 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. [9]
Inhibitor instability.	1. Check the stability of your CRT0066101 stock solution and in your experimental media at 37°C. 2. Ensure proper storage of the compound at -20°C.	
Observed phenotype does not align with known PKD function.	Inhibition of an unknown off-target kinase or non-kinase protein.	1. Conduct a broad kinase selectivity screen (kinome profiling) at a concentration 10x higher than the on-target IC50. [10] 2. Perform a target deconvolution study using methods like Cellular Thermal Shift Assay (CETSA) or chemical proteomics to identify non-kinase binding partners. [10]

Quantitative Data: Off-Target Kinase Inhibition of CRT0066101

The following table summarizes the inhibitory concentrations (IC₅₀) of CRT0066101 against its primary targets (PKD isoforms) and known off-targets. A lower IC₅₀ value indicates higher potency. The significant difference between the on-target and off-target IC₅₀ values highlights the selectivity of CRT0066101.

Target Kinase	IC ₅₀ (nM)	Reference
On-Targets		
PKD1	1	[1][2][3]
PKD2	2.5	[1][2][3]
PKD3	2	[1][2][3]
Off-Targets		
PIM2	~135.7	[1][8]

Note: Other kinases like CDK5 and DYRK2 have been reported to be inhibited by >90% at a 1 μ M concentration of a similar compound, though specific IC₅₀ values for CRT0066101 are not widely available.[6]

Experimental Protocols

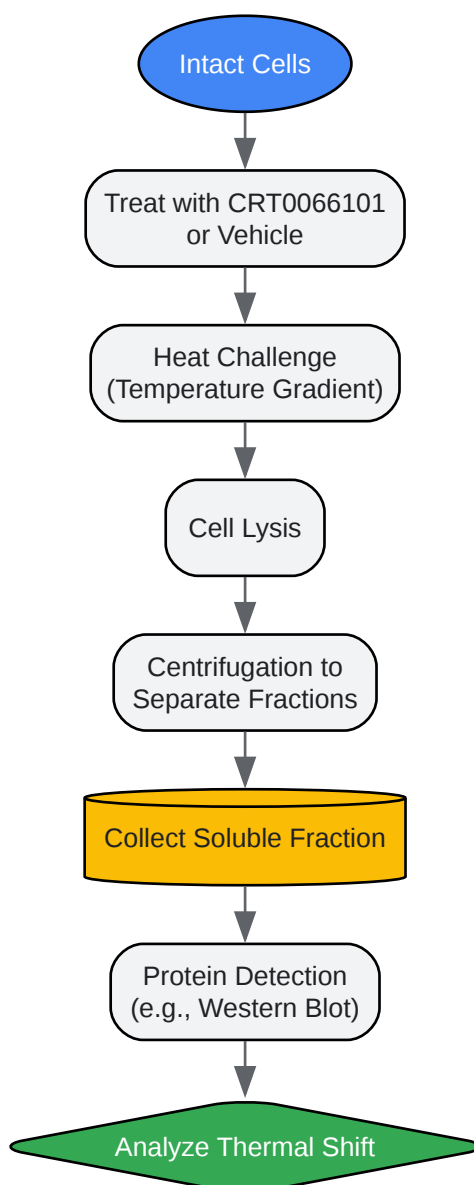
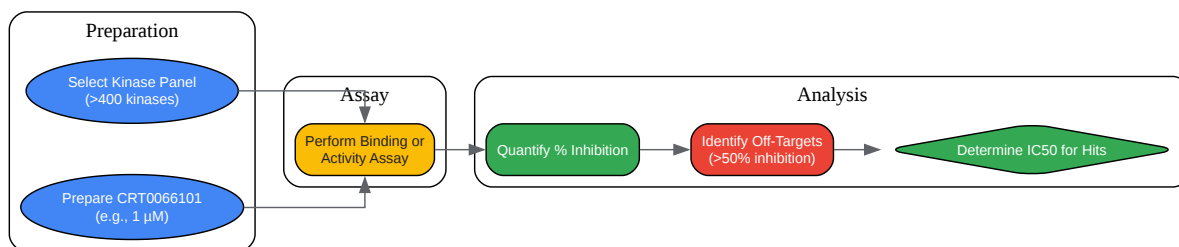
Kinome Profiling to Determine Inhibitor Selectivity

Objective: To assess the selectivity of CRT0066101 by screening it against a large panel of kinases.

Methodology:

- Compound Preparation: Prepare CRT0066101 at a concentration significantly higher than its on-target IC₅₀ (e.g., 1 μ M or 10 μ M) to identify potential off-targets.[9]

- Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases.
- Binding or Activity Assay: The service will typically perform a competition binding assay or an in vitro kinase activity assay. In a binding assay, the inhibitor competes with a labeled ligand for binding to each kinase.[9]
- Data Analysis: Results are often expressed as the percentage of remaining kinase activity or binding compared to a vehicle control. Significant inhibition (e.g., >50% or >90%) indicates a potential off-target interaction.
- Follow-up: For any identified off-targets, perform dose-response assays to determine the IC50 value to quantify the potency of CRT0066101 against these kinases.[10]



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